molecular formula C12H10ClN B3024965 4-(4-Chlorophenyl)-2-methylpyridine CAS No. 23148-58-5

4-(4-Chlorophenyl)-2-methylpyridine

Cat. No.: B3024965
CAS No.: 23148-58-5
M. Wt: 203.67 g/mol
InChI Key: YJZZBMSVNNWEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-2-methylpyridine, also known as 4-CPMP, is a heterocyclic aromatic compound and a derivative of pyridine. It is a colorless solid with a strong smell and is soluble in organic solvents. 4-CPMP has a wide range of applications in scientific research, including use as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a fluorescent dye and fluorescent probe.

Scientific Research Applications

Isotopomeric Polymorphism in 4-Methylpyridine Complexes

The phenomenon of isotopomeric polymorphism was observed in the complex formed between 4-methylpyridine and pentachlorophenol, where the hydrogenated complex crystallizes in a triclinic space group, whereas its deuterated counterpart forms a different monoclinic polymorph. This difference in crystal structures is attributed to the variation in hydrogen bond strengths between the isotopomers, demonstrating the sensitivity of molecular structures to isotopic substitution at the hydrogen bonding sites (Zhou, Kye, & Harbison, 2004).

Temperature-Induced Proton Migration in Hydrogen Bonds

A unique case of temperature-induced proton migration was observed in the O-H-N hydrogen bond of the 4-methylpyridine⋅pentachlorophenol adduct. By adjusting the temperature, the hydrogen atom in the hydrogen bond could be shifted, achieving a centered position between the oxygen and nitrogen atoms at approximately 90 K. This was confirmed through variable-temperature single-crystal neutron diffraction, showcasing the dynamic nature of hydrogen bonds in response to temperature changes (Steiner, Majerz, & Wilson, 2001).

Electronic and Structural Implications in Hydrogen Bonded Complexes

The structure of the hydrogen-bonded complex of 4-methylpyridine with pentachlorophenol was explored both experimentally and through MNDO-PM3 computational studies. The findings suggest a high degree of adaptability in the complex's shape to accommodate crystal packing requirements, highlighting the interplay between internal rotation around the hydrogen bond axis and the structural conformation of the complex (Koll & Majerz, 2010).

Role of Pyridine Nitrogen in Catalytic Reactions

A study on 4-methylpyridin-2-amine demonstrated its role in the formation of Schiff bases and their subsequent coupling under Suzuki reaction conditions. The involvement of pyridine nitrogen in the hydrolysis of imine linkages during these reactions was elucidated, providing insights into the catalytic mechanisms and the significance of nitrogen atoms in facilitating these processes (Ahmad et al., 2019).

Properties

IUPAC Name

4-(4-chlorophenyl)-2-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-8-11(6-7-14-9)10-2-4-12(13)5-3-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZZBMSVNNWEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
4-(4-Chlorophenyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorophenyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
4-(4-Chlorophenyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.